Chemically, octopine is classified under the category of amino acid derivatives. It is structurally related to other opines such as nopaline and lysopine, which differ slightly in their amino acid components and synthesis pathways. Octopine's unique structure allows it to bind specifically to certain proteins involved in its uptake and utilization by Agrobacterium .
The synthesis of octopine occurs through enzymatic reactions facilitated by octopine synthase. This enzyme catalyzes the reductive condensation of L-arginine with pyruvate, resulting in octopine formation. The process can also utilize other amino acids like L-ornithine and L-lysine to produce various analogs such as octopinic acid and lysopine .
The synthesis pathway involves two main substrates: L-arginine and pyruvate. The reaction can be summarized as follows:
This reaction typically occurs in the cytoplasm of plant cells infected by Agrobacterium, where the enzyme is expressed due to T-DNA integration from the bacterium's Ti plasmid .
Octopine has a molecular formula of CHNO, with a molecular weight of approximately 158.21 g/mol. Its structure features a 2-(1-amino-2-carboxyethyl)-1-amino-propan-2-ol backbone, characterized by an amino acid moiety linked to a pyruvate-derived component.
The three-dimensional structure of octopine has been studied using X-ray crystallography, providing insights into its binding interactions with proteins such as OccJ, which exhibits high specificity for octopine binding . This structural information is crucial for understanding how octopine functions within biological systems.
Octopine participates in various biochemical reactions, primarily within plant tissues affected by Agrobacterium. It can be metabolized back into its precursor components through deamination or hydrolysis reactions catalyzed by specific enzymes.
The enzymatic reaction involving octopine synthase can be represented as follows:
This reversible reaction highlights octopine's role as both a product and substrate in metabolic pathways associated with nitrogen metabolism .
Octopine serves primarily as a signaling molecule and nutrient source for Agrobacterium. Upon synthesis, it is released into the surrounding environment where it can be taken up by bacterial cells through specific transport proteins.
The binding affinity of proteins like OccJ for octopine has been quantified using techniques such as isothermal titration calorimetry, revealing dissociation constants in the nanomolar range . This high affinity underscores its importance in bacterial survival and pathogenicity.
Octopine is typically found as a colorless to pale yellow liquid or solid at room temperature. It is soluble in water due to its polar nature, facilitating its movement within plant tissues and uptake by bacteria.
In terms of reactivity, octopine can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids. Its stability is influenced by environmental factors such as pH and temperature, which can affect its degradation rate .
Octopine has significant applications in molecular biology and plant pathology research. It serves as a model compound for studying plant-pathogen interactions and gene expression related to tumor formation. Additionally, it is utilized in biotechnological applications for developing genetically modified plants that exhibit resistance to pathogens by manipulating opine synthesis pathways .
Octopine is a water-soluble, low-molecular-weight (246.27 g/mol) secondary amine belonging to the opine family of metabolites. Its structure arises from the reductive condensation of pyruvic acid with the amino acid arginine via NADH-dependent enzymatic activity [1] [5]. The molecule features two carboxylic acid groups and a guanidino moiety, conferring zwitterionic properties under physiological conditions. Chemically classified as N2-(1-carboxyethyl)-L-arginine, octopine shares structural homology with other opines but is distinguished by its pyruvate-derived alkyl chain [5]. Its crystal structure reveals a compact conformation optimized for specific binding interactions in biological systems [6].
Octopine was first isolated in 1927 by Japanese biochemist Kiyoshi Morizawa from the muscle tissue of Octopus octopodia [1]. This discovery established octopine as the founding member of the opine class, though its metabolic role remained enigmatic until the 1970s. Research revealed octopine functions as an anaerobic glycolysis end-product in marine invertebrates, analogous to lactate in vertebrates. Studies on Pecten maximus (scallops) and Sipunculus nudus (peanut worms) demonstrated octopine dehydrogenase (ODH) catalyzes its reversible synthesis, maintaining redox balance during hypoxia by regenerating NAD+ [1]. Parallel work in plant pathology uncovered octopine in crown gall tumors, linking marine and terrestrial biological systems through convergent biochemical pathways [2] [3].
Octopine is a hallmark metabolite in crown gall disease, caused by the soil bacterium Agrobacterium tumefaciens. Pathogenesis hinges on transferring a tumor-inducing (Ti) plasmid segment (T-DNA) into plant cells. Integrated T-DNA encodes octopine synthase (OCS), which catalyzes octopine synthesis from arginine and pyruvate in infected tissues [1] [3]. Crucially, octopine is not metabolized by the host plant but serves as a specialized nutrient exclusively catabolized by Agrobacterium via plasmid-encoded enzymes. This establishes an ecological niche where the pathogen monopolizes resources:
Table 2: Octopine in Crown Gall Disease Pathogenesis
Role | Mechanism | Genetic Basis |
---|---|---|
Tumor Induction | T-DNA integration into plant genome | Ti plasmid ocs gene |
Niche Construction | Octopine synthesis in transformed plant cells | Plant-expressed octopine synthase |
Pathogen Nutrition | Bacterial catabolism via ABC transporters (OccJ) and degradation enzymes | Ti plasmid occ operon |
Interbacterial Competition | Exclusion of non-Ti plasmid-containing bacteria | Opine-specific utilization systems |
Mutational studies confirm this dynamic: Agrobacterium lacking functional OccJ (octopine-binding protein) exhibit impaired tumor colonization under competition, while octopine accumulates to higher levels in tumors induced by ocs mutants [6]. Thus, octopine exemplifies a "molecular manipulator" that reprograms host metabolism for pathogen benefit [3].
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